

Comprehensive ¹³C NMR Structural Analysis of 4-(2-Bromophenoxy)pyridine

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Compound of Interest

Compound Name:	4-(2-Bromophenoxy)pyridine
CAS No.:	33399-23-4
Cat. No.:	B1346772

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Executive Summary

4-(2-Bromophenoxy)pyridine (CAS: 33399-23-4) represents a critical heteroaryl ether scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., VEGFR-2/c-Met pathways) and as an intermediate in C-N cross-coupling reactions.

Precise structural characterization of this molecule is often complicated by the overlapping aromatic regions of the electron-deficient pyridine ring and the electron-rich bromophenoxy moiety. This guide provides a definitive assignment strategy for the ¹³C NMR spectrum, grounded in electronic shielding mechanisms and validated by heteronuclear correlation protocols.

Structural Numbering & Electronic Environment

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme. The molecule is divided into two distinct magnetic environments: the Pyridine Ring (A) and the 2-Bromophenoxy Ring (B).

Electronic Factors Influencing Shifts:

- Pyridine Nitrogen (N1): Exerts a strong deshielding inductive effect (-I) on C2/C6 and a mesomeric withdrawing effect (-M) on C2/C4/C6.
- Ether Oxygen (O): Acts as a π -donor (+M), significantly shielding the ortho (C3/C5) and para positions of the pyridine ring, while strongly deshielding the ipso carbons (C4 and C1') via the inductive effect (-I).
- Bromine Substituent (Br): Induces a "Heavy Atom Effect" at C2', causing a counter-intuitive upfield shift (shielding) despite its electronegativity, typically placing the C-Br signal between 110–115 ppm.

Predicted ¹³C NMR Chemical Shift Data

Note: Values are calculated based on substituent additivity rules (ChemDraw/ACD methodology) for CDCl₃ solution. Experimental variations of ± 1 -2 ppm may occur depending on concentration and solvent choice (e.g., DMSO-d₆).

Carbon Position	Label	Predicted Shift (δ , ppm)	Signal Type	Mechanistic Assignment Logic
Pyridine Ring				
C4	C_Py-4	164.8	C (Quat)	Most Deshielded: Ipso to Oxygen (-I) + Para to Nitrogen.
C2, C6	C_Py-2,6	151.2	CH	Deshielded: Alpha to Nitrogen (-I effect dominant).
C3, C5	C_Py-3,5	111.5	CH	Shielded: Ortho to Oxygen (+M shielding) + Beta to Nitrogen.
Phenoxy Ring				
C1'	C_Ph-1	152.4	C (Quat)	Deshielded: Ipso to Oxygen (-I).
C3'	C_Ph-3	133.8	CH	Deshielded: Ortho to Bromine; minimal resonance impact from Oxygen.
C5'	C_Ph-5	128.9	CH	Neutral: Meta to Oxygen and Bromine.
C4'	C_Ph-4	125.1	CH	Shielded: Para to Oxygen (+M effect).

C6'	C_Ph-6	121.5	CH	Shielded: Ortho to Oxygen (+M effect).
C2'	C_Ph-2	115.3	C (Quat)	Diagnostic Signal: Ipso to Bromine. Upfield due to Heavy Atom Effect.[1]

Experimental Validation Protocol

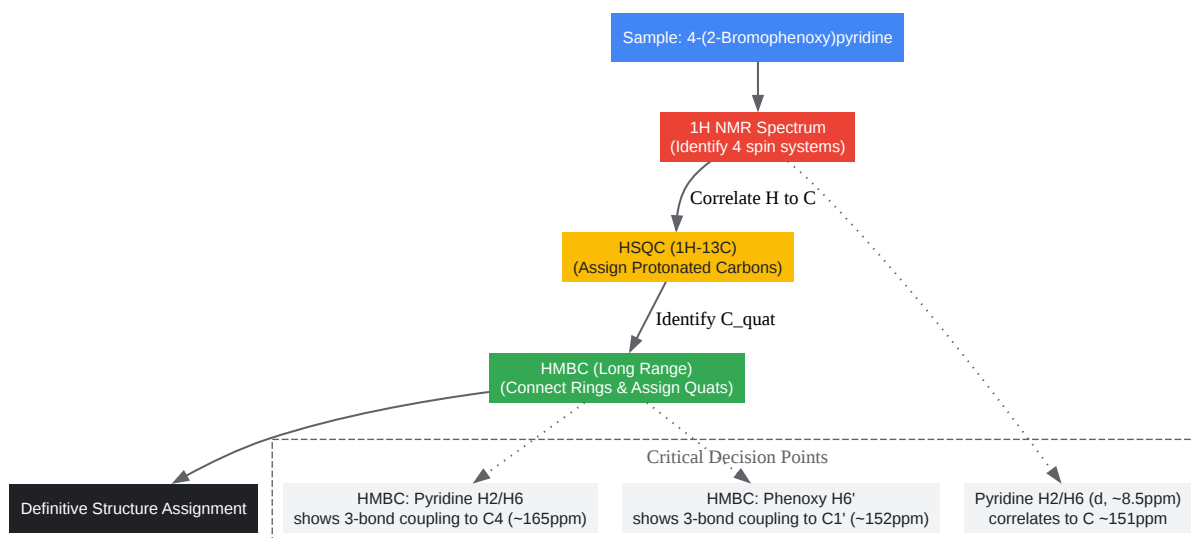
As a Senior Application Scientist, I recommend the following workflow to validate these assignments. Relying solely on 1D ^{13}C data is insufficient due to the proximity of C3/C5 (Pyridine) and C2' (Phenoxy).

Step 1: Sample Preparation

- Solvent: CDCl_3 (77.16 ppm reference) is preferred to minimize solvent-solute hydrogen bonding which can broaden pyridine signals.
- Concentration: >20 mg/0.6 mL is required for adequate detection of quaternary carbons (C4, C1', C2') within a reasonable timeframe (256-512 scans).
- Relaxation Agent: For quantitative integration of quaternary carbons, add 0.02 M $\text{Cr}(\text{acac})_3$ to shorten T1 relaxation times.

Step 2: 2D NMR Correlation Strategy

The following diagram outlines the logical flow for assigning the specific regioisomers.



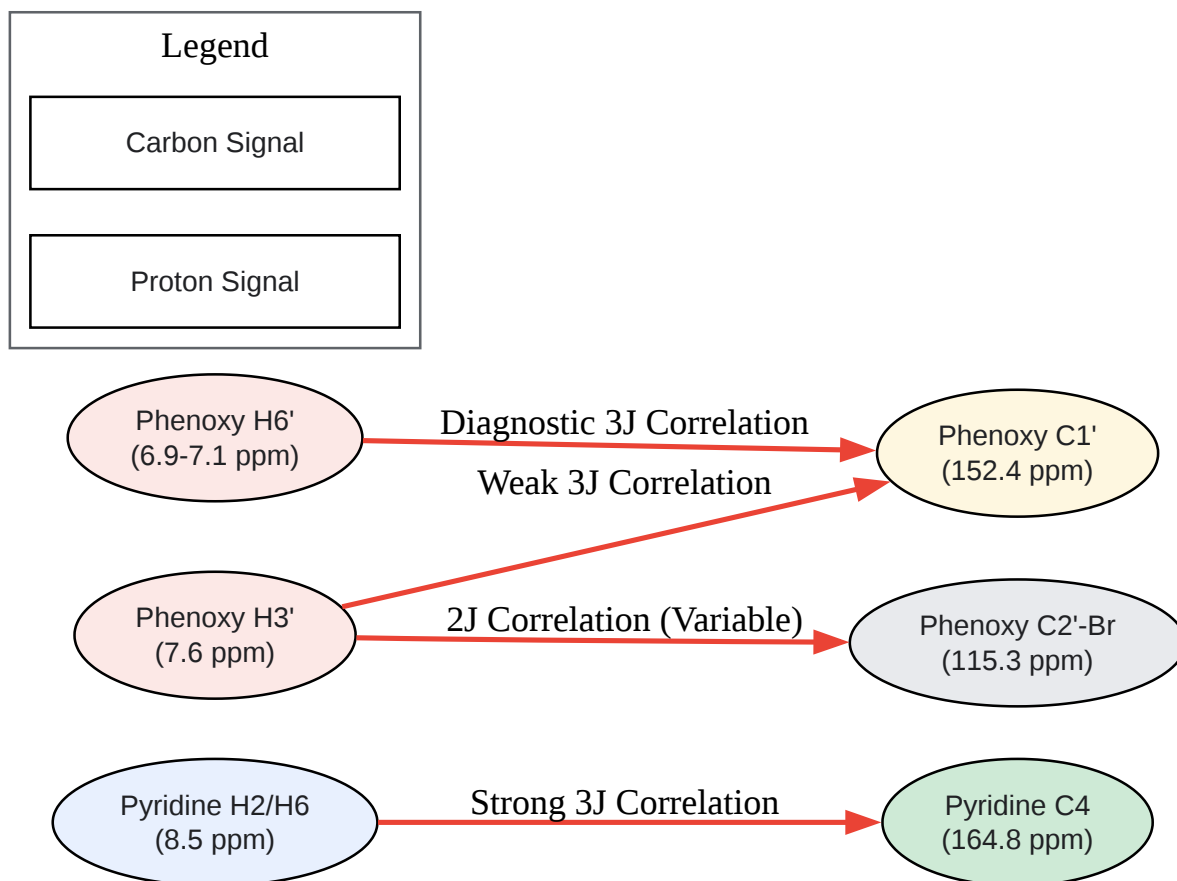
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Figure 1: Step-by-step NMR assignment workflow emphasizing the necessity of HMBC for quaternary carbon identification.

Mechanistic Connectivity Map (HMBC)

The most common error in assigning this scaffold is misidentifying the two oxygen-bound quaternary carbons (Pyridine C4 vs. Phenoxy C1'). The HMBC (Heteronuclear Multiple Bond Correlation) experiment resolves this via 3-bond (

) couplings.



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Figure 2: Key HMBC correlations required to distinguish the ether linkage carbons (C4 vs C1').

References

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Sources

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